

Application Notes and Protocols for Astatine-211 in Alpha-Immunotherapy of Leukemia

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) represents a promising frontier in the treatment of hematological malignancies, including leukemia. Astatine-211 (211At), an alpha-emitting radionuclide, is particularly well-suited for this application due to its high linear energy transfer (LET) and short-range, high-energy alpha particles. These properties allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3] This document provides detailed application notes and experimental protocols for the use of astatine-211 in alpha-immunotherapy for leukemia, focusing on preclinical and translational research.

Astatine-211 decays with a half-life of 7.2 hours, emitting alpha particles that induce double-strand DNA breaks in target cells, leading to effective cell killing.[1][4] When conjugated to monoclonal antibodies (mAbs) that target leukemia-specific antigens such as CD123, CD45, or CD25, ²¹¹At can be selectively delivered to the site of the disease.[1][5][6] Preclinical studies have demonstrated significant anti-leukemic efficacy and prolonged survival in animal models, supporting the clinical translation of this approach.[1][5][7] Several clinical trials are underway to evaluate the safety and efficacy of ²¹¹At-based radioimmunotherapy in patients with leukemia.[8][9]

Quantitative Data Summary



The following tables summarize key quantitative data from preclinical studies on ²¹¹At-alpha-immunotherapy for leukemia.

Table 1: In Vivo Efficacy of ²¹¹At-Labeled Anti-CD123 mAb in a Disseminated Leukemia Model (MOLM-13 cells)

Treatment Group	Dose of ²¹¹ At (μCi)	Median Survival (days)	Statistical Significance (vs. Control)	Reference
Control (Untreated)	0	21	-	[1]
10C4-B10 mAb (unlabeled)	0	32	P=0.0014	[1]
²¹¹ At-10C4-B10	10	31	P<0.0001	[1]
²¹¹ At-10C4-B10	20	45.5	P=0.031 (vs. 10C4-B10 alone)	[1]
²¹¹ At-10C4-B10	40	49	P<0.004 (vs. 10 μCi)	[1]

Table 2: In Vivo Efficacy of 211At-7G7/B6 (anti-CD25) in a Murine Model of Adult T-cell Leukemia

Treatment Group	Dose of ²¹¹ At (μCi/MBq)	Outcome	Statistical Significance	Reference
Control	0	-	-	[5]
Daclizumab (unmodified anti- Tac)	0 (100 μg weekly)	Prolonged survival	P < .001 (vs. Control)	[5]
²¹¹ At-7G7/B6	12 / 0.444	Prolonged survival	P < .001 (vs. Control)	[5]
²¹¹ At-7G7/B6 + Daclizumab	12 / 0.444	Enhanced antitumor effect	P < .05 (vs. single agents)	[5]



Table 3: In Vitro Cytotoxicity of Free Astatine-211

Cell Line	Incubation Time (hours)	IC50 (MBq/mL)	Reference
LLC	72	0.125–0.25	[10]
HeLa	72	0.125–0.25	[10]
AD293	72	0.125–0.25	[10]

Experimental Protocols

Protocol 1: Production and Purification of Astatine-211

Astatine-211 is typically produced by irradiating a bismuth-209 target with alpha particles in a cyclotron.[4][11]

Materials:

- Bismuth-209 target
- Cyclotron (capable of producing a ~28-29 MeV alpha beam)[4]
- Nitric acid (concentrated)
- Hydrochloric acid
- Diisopropyl ether (DIPE)
- Sodium hydroxide
- Apparatus for dry or wet chemistry extraction[12][13]

Procedure:

 Irradiation: Irradiate the bismuth-209 target with an alpha particle beam of approximately 28-29 MeV.[4] This energy range is optimal to maximize the ²⁰⁹Bi(α,2n)²¹¹At reaction and minimize the production of the long-lived ²¹⁰At isotope.[4]



- Extraction (Wet Chemistry Method):[12] a. Dissolve the irradiated bismuth target in
 concentrated nitric acid. b. Remove the nitric acid by distillation. c. Dissolve the residue in
 hydrochloric acid. d. Perform multiple liquid-liquid extraction steps using diisopropyl ether
 (DIPE) to isolate the astatine. e. Extract the astatine from the DIPE phase into a sodium
 hydroxide solution. f. Adjust the pH of the final solution for subsequent antibody labeling.
- Extraction (Dry Distillation Method): a. Heat the irradiated bismuth target in a furnace under a stream of inert gas. b. Astatine-211, being volatile, will be carried by the gas stream. c. Trap the volatilized ²¹¹At in a cooled capillary tube or a suitable solvent.

Protocol 2: Radiolabeling of Monoclonal Antibodies with Astatine-211

Direct labeling of antibodies with a statine is often unstable in vivo. Therefore, bifunctional chelating agents are used to attach ²¹¹At to the antibody.[12]

Method 1: Using N-succinimidyl 3-(trimethylstannyl)benzoate[14]

Materials:

- Monoclonal antibody (e.g., anti-CD123, anti-CD45)
- N-succinimidyl 3-(trimethylstannyl)benzoate
- Astatine-211 in a suitable solvent
- Oxidizing agent (e.g., N-chlorosuccinimide)
- Size-exclusion chromatography columns (e.g., PD-10)
- Phosphate-buffered saline (PBS)

Procedure:

• Preparation of the Astatination Agent: React N-succinimidyl 3-(trimethylstannyl)benzoate with ²¹¹At in the presence of an oxidizing agent to form N-succinimidyl p-[²¹¹At]astatobenzoate.[15]



- Conjugation to Antibody: a. Incubate the purified N-succinimidyl p-[211At]astatobenzoate with the monoclonal antibody in a suitable buffer (e.g., carbonate buffer, pH 8.5). b. The succinimidyl ester group will react with primary amines (e.g., lysine residues) on the antibody.
- Purification: a. Purify the ²¹¹At-labeled antibody from unconjugated ²¹¹At and byproducts using size-exclusion chromatography. b. Elute the radiolabeled antibody with PBS.
- Quality Control: a. Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). b. Measure the specific activity (e.g., in mCi/mg or MBq/mg).

Method 2: Using Boron Cage (B10) Conjugates[1][6]

Materials:

- Monoclonal antibody
- Isothiocyanatophenethyl-ureido-closo-decaborate(2-) (B10)
- Astatine-211
- Conjugation and labeling buffers

Procedure:

- Conjugation of B10 to Antibody: a. React the monoclonal antibody with the B10 reagent. The
 isothiocyanate group will react with amine groups on the antibody.
- Astatination: a. Incubate the B10-conjugated antibody with ²¹¹At under appropriate conditions to facilitate the labeling of the boron cage.
- Purification and Quality Control: a. Follow the purification and quality control steps as described in Method 1.

Protocol 3: In Vitro Cytotoxicity Assay

Materials:



- Leukemia cell lines (e.g., MOLM-13, KG-1)
- ²¹¹At-labeled monoclonal antibody
- Unlabeled monoclonal antibody (as control)
- Cell culture medium and supplements
- 96-well plates
- Cell viability assay reagent (e.g., MTS, CellTiter-Glo)
- Plate reader

Procedure:

- Cell Seeding: Seed leukemia cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
- Treatment: a. Prepare serial dilutions of the ²¹¹At-labeled antibody and the unlabeled antibody control. b. Add the different concentrations of the antibodies to the cells. Include an untreated control group.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
- Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the viability against the concentration of the ²¹¹At-labeled antibody to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vivo Leukemia Model and Alpha-Immunotherapy

Materials:



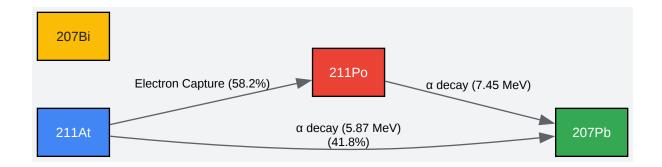
- Immunodeficient mice (e.g., NRG, NOD/SCID)
- Luciferase-expressing leukemia cells (e.g., MOLM-13LUC) for bioluminescence imaging
- ²¹¹At-labeled monoclonal antibody
- Unlabeled antibody and saline for control groups
- Bioluminescence imaging system
- Anesthesia

Procedure:

- Leukemia Engraftment: a. Intravenously inject a known number of leukemia cells (e.g., 2 x 10⁵ MOLM-13LUC cells) into the tail vein of the immunodeficient mice.[1]
- Tumor Burden Monitoring: a. Monitor the engraftment and progression of leukemia using bioluminescence imaging at regular intervals.
- Treatment Administration: a. Once the leukemia is established (e.g., 2 days post-injection), randomize the mice into treatment and control groups.[1] b. Administer a single intravenous dose of the ²¹¹At-labeled antibody, unlabeled antibody, or saline.
- Efficacy Assessment: a. Continue to monitor tumor burden using bioluminescence imaging.
 b. Monitor the survival of the mice daily. c. Record any signs of toxicity, such as weight loss or changes in behavior.
- Data Analysis: a. Compare the tumor growth rates between the different treatment groups. b.
 Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

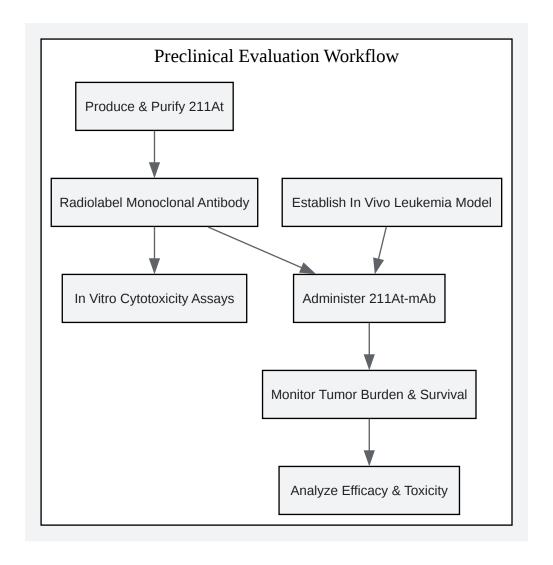
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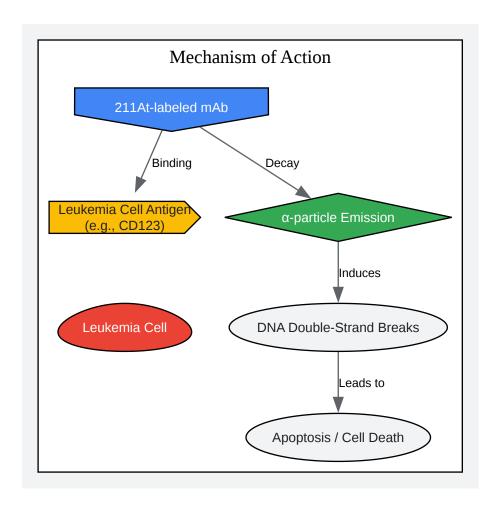
Caption: Decay pathway of Astatine-211.



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Caption: Workflow for preclinical evaluation of ²¹¹At-immunotherapy.





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Caption: Mechanism of ²¹¹At-alpha-immunotherapy.

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